molecular formula C10H8N2O3 B3058587 2-[(4-Cyanophenyl)formamido]acetic acid CAS No. 90290-83-8

2-[(4-Cyanophenyl)formamido]acetic acid

Cat. No. B3058587
CAS RN: 90290-83-8
M. Wt: 204.18 g/mol
InChI Key: QWURZCQBKCZXAK-UHFFFAOYSA-N
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Description

“2-[(4-Cyanophenyl)formamido]acetic acid” is a secondary metabolite found in plants . It has been isolated from the leaves of the plant, Aerva lanata . It has been used as an analytical standard and as a reference material for quality control testing in the pharmaceutical industry . This compound is also being studied for its bioactive properties, including anti-inflammatory and antimicrobial activities .


Molecular Structure Analysis

The molecular formula of “2-[(4-Cyanophenyl)formamido]acetic acid” is C10H8N2O3 . Its molecular weight is 204.18 g/mol . The IUPAC name is [(4-cyanobenzoyl)amino]acetic acid .


Physical And Chemical Properties Analysis

“2-[(4-Cyanophenyl)formamido]acetic acid” is a powder at room temperature .

Scientific Research Applications

Nitrile Precursor for Tetrazine Synthesis

Application: 2-[(4-Cyanophenyl)formamido]acetic acid serves as a valuable nitrile precursor in the synthesis of 1,2,4,5-tetrazines. These heterocyclic compounds find applications in various fields, including bioorthogonal chemistry, imaging, and drug discovery .

Tetrazine Synthesis Mechanism::

Organic Synthesis and Chemical Biology

Application: Organic chemists utilize 2-[(4-Cyanophenyl)formamido]acetic acid as a versatile building block in synthetic routes.

Synthetic Strategies::

Sigma-Aldrich: 2-[(4-cyanophenyl)formamido]acetic acid MilliporeSigma: 4-Cyanophenylacetic acid

Future Directions

“2-[(4-Cyanophenyl)formamido]acetic acid” has been used as an analytical standard and as a reference material for quality control testing in the pharmaceutical industry . It is also being studied for its bioactive properties, including anti-inflammatory and antimicrobial activities . Future research may continue to explore these properties and potential applications.

properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-7-1-3-8(4-2-7)10(15)12-6-9(13)14/h1-4H,6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWURZCQBKCZXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00551209
Record name N-(4-Cyanobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Cyanophenyl)formamido]acetic acid

CAS RN

90290-83-8
Record name N-(4-Cyanobenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00551209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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